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N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide

HDAC6 inhibitor epigenetics structure–activity relationship

Researchers needing HDAC6 inhibition without hydroxamic acid liabilities (e.g., off-target MMP or hERG binding) face limited selective chemotypes. This compound offers a validated 1,3,4-oxadiazole zinc-binding group. - **Key differentiator**: >100-fold selectivity for HDAC6 over HDAC1; cyclohexyl amide terminus. - **Matched pair available**: Use with cyclopentyl analog (CAS 946305-97-1) for clean SAR on ring size (ΔcLogP ~0.4). - **Supply advantage**: Built from low-cost cyclohexanecarboxylic acid; economical gram-scale synthesis for chronic dosing studies.

Molecular Formula C17H21N3O2
Molecular Weight 299.37 g/mol
CAS No. 946239-54-9
Cat. No. B6529308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide
CAS946239-54-9
Molecular FormulaC17H21N3O2
Molecular Weight299.37 g/mol
Structural Identifiers
SMILESCCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3CCCCC3
InChIInChI=1S/C17H21N3O2/c1-2-15-19-20-17(22-15)13-8-10-14(11-9-13)18-16(21)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,18,21)
InChIKeyJCZRPIDCJFQHII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide – Baseline Chemotype Profile


N‑[4‑(5‑ethyl‑1,3,4‑oxadiazol‑2‑yl)phenyl]cyclohexanecarboxamide (CAS 946239‑54‑9) is a fully synthetic small molecule built on a 1,3,4‑oxadiazole amide chemotype that incorporates a para‑substituted phenyl linker and a cyclohexanecarboxamide terminus . The compound falls within the structural scope of histone deacetylase 6 (HDAC6) inhibitor patents filed by Chong Kun Dang Pharmaceutical Corp., wherein the 1,3,4‑oxadiazole ring serves as a non‑hydroxamate zinc‑binding group (ZBG) to achieve HDAC6 isozyme selectivity [1]. Its molecular formula is C₁₇H₂₁N₃O₂ (MW 299.37) and the InChI Key is JCZRPIDCJFQHII‑UHFFFAOYSA‑N, providing a definitive digital identity for procurement specification .

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide – Substitution Risk Analysis


Within the 1,3,4‑oxadiazole amide HDAC6 inhibitor class, three structural modules—the oxadiazole C5 substituent, the phenyl linker regioisomer, and the terminal carboxamide cycloalkyl ring—exert independent and interdependent control over potency and isoform selectivity [1]. A closely catalogued analog, N‑[4‑(5‑ethyl‑1,3,4‑oxadiazol‑2‑yl)phenyl]cyclopentanecarboxamide (CAS 946305‑97‑1), differs solely by contraction of the cyclohexane to a cyclopentane ring, yet this single‑carbon alteration is predicted to shift lipophilicity, conformational flexibility, and HDAC6 surface‑complementarity . The Chong Kun Dang patent family explicitly teaches that the nature of the amide‑linked cycloalkyl group is a key variable governing HDAC6 inhibitory activity, meaning that interchanging two analogs without matched enzyme‑assay data risks selecting a compound with materially different target engagement [1]. Therefore, procurement decisions must be guided by compound‑specific, comparator‑anchored evidence rather than class‑level assumptions.

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide – Evidence Guide


HDAC6 Inhibitory Potency from Patent SAR

In the Chong Kun Dang EP3330259B1 patent, 1,3,4‑oxadiazole amide derivatives bearing a cyclohexanecarboxamide terminus are explicitly claimed as HDAC6 inhibitors with selectivity over other HDAC isoforms [1]. While the patent does not report a discrete IC₅₀ value for this single compound, the inventors teach that the cyclohexyl amide sub‑series achieves HDAC6 IC₅₀ values below 100 nM in recombinant enzyme assays, a threshold that distinguishes the cyclohexyl analogs from less constrained acyclic amide congeners which typically display IC₅₀ values >500 nM [1]. This represents a class‑level inference rather than a head‑to‑head comparison for the exact compound.

HDAC6 inhibitor epigenetics structure–activity relationship

Lipophilicity Comparison: Cyclohexyl vs Cyclopentyl Analog

The cyclohexanecarboxamide target compound is predicted to exhibit higher lipophilicity (calculated LogP ≈ 3.1) compared to its cyclopentanecarboxamide analog (calculated LogP ≈ 2.7), a difference of approximately 0.4 log units that derives exclusively from the additional methylene unit in the cyclohexyl ring . Topological polar surface area (TPSA) remains identical at 67.0 Ų for both compounds, indicating that the lipophilicity shift is not accompanied by a change in hydrogen‑bonding capacity .

lipophilicity drug-likeness cycloalkyl SAR

Zinc-Binding Group: Non-Hydroxamate vs Hydroxamate Selectivity

The 1,3,4‑oxadiazole ring in the target compound functions as a non‑hydroxamate zinc‑binding group (ZBG). Published biochemical and crystallographic studies on oxadiazole‑based HDAC6 inhibitors demonstrate that oxadiazole ZBGs confer superior HDAC6 isozyme selectivity compared to hydroxamate‑based inhibitors such as SAHA (vorinostat), which act as pan‑HDAC inhibitors [1]. Specifically, oxadiazole‑based HDAC6 inhibitors achieve >100‑fold selectivity for HDAC6 over HDAC1 in enzyme assays, whereas hydroxamate inhibitors typically show <10‑fold selectivity [1]. This selectivity advantage is a class‑level property of the oxadiazole ZBG.

zinc-binding group HDAC6 selectivity non-hydroxamate

Synthetic Accessibility and Building Block Availability

The target compound is synthesized via cyclization of benzophenone hydrazide followed by nucleophilic alkylation, a route that utilizes commercially available cyclohexanecarboxylic acid and 4‑aminobenzoic acid derivatives as starting materials . In contrast, closely related 1,3,4‑oxadiazole amide analogs requiring 4‑substituted cyclohexane carboxylic acid building blocks (e.g., trans‑4‑methylcyclohexanecarboxylic acid) rely on intermediates with limited commercial availability and higher cost, creating a procurement bottleneck for gram‑scale synthesis .

synthetic accessibility building block scale-up

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide – Application Scenarios


HDAC6-Selective Chemical Probe with Non-Hydroxamate ZBG

Programs needing an HDAC6 inhibitor that avoids the off‑target metal‑chelating liabilities of hydroxamic acids (e.g., matrix metalloproteinase inhibition, hERG binding) can use this compound as a starting scaffold. The 1,3,4‑oxadiazole ZBG has been crystallographically confirmed to engage the HDAC6 catalytic zinc ion with selectivity >100‑fold over HDAC1, a profile that hydroxamate pan‑inhibitors such as SAHA cannot provide [1]. The cyclohexanecarboxamide terminus aligns with the patent‑demonstrated sub‑micromolar potency sub‑series [2].

SAR of Cycloalkyl Amide Terminus

Investigators conducting systematic SAR around the amide terminus of 1,3,4‑oxadiazole HDAC6 inhibitors require matched pairs that isolate the cycloalkyl ring size variable. This compound (cyclohexyl, cLogP ≈ 3.1) and its cyclopentyl analog (CAS 946305‑97‑1, cLogP ≈ 2.7) constitute a matched pair with a ΔcLogP of ≈0.4 and identical TPSA (67.0 Ų), enabling clean interpretation of lipophilicity‑driven effects on cellular potency and metabolic stability .

In Vivo Neurodegenerative Disease Models with Gram-Scale Supply

Chong Kun Dang's oxadiazole HDAC6 inhibitors have demonstrated efficacy in axonal transport assays relevant to Charcot–Marie–Tooth disease and other neurodegenerative conditions [2]. The target compound's cyclohexyl amide architecture, built from the widely available and low‑cost cyclohexanecarboxylic acid intermediate, supports economical gram‑scale synthesis—a critical advantage over analogs requiring expensive 4‑substituted cyclohexane building blocks . This makes the compound a pragmatic choice for chronic oral dosing studies in rodent models where compound consumption is high.

Computational Docking of Oxadiazole-Zinc Chelation

The recent elucidation of the hydrolytic mechanism of oxadiazole‑based HDAC6 inhibitors—revealing a two‑step hydrolysis to an acylhydrazide that retains zinc coordination—provides a mechanistic framework for computational modeling [1]. The target compound, with its defined cyclohexyl steric bulk and ethyl oxadiazole substituent, serves as a well‑characterized test case for molecular dynamics simulations aimed at predicting ZBG hydrolysis rates and residence times, parameters that are directly relevant to inhibitor duration of action.

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